

Toxicological Profile of Benzene, (hexyloxy)-: A Technical Guide

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Compound of Interest

Compound Name: Benzene, (hexyloxy)-

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Disclaimer: This document provides a comprehensive overview of the toxicological assessment of chemical substances, using "**Benzene, (hexyloxy)-**" (Hexyloxybenzene, Phenyl hexyl ether, CAS No. 1132-66-7) as a case study. It is important to note that a thorough search of publicly available scientific literature and regulatory databases has revealed a significant lack of specific experimental toxicological data for this particular compound. Therefore, this guide outlines the standard battery of tests that would be conducted to evaluate its potential hazards, based on internationally recognized guidelines. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an organic compound with the molecular formula $C_{12}H_{18}O$. While it is utilized in various industrial applications, including as a solvent and fragrance ingredient, its toxicological profile is not well-documented in the public domain.^[1] This guide provides a framework for understanding the potential toxicological endpoints of hexyloxybenzene by detailing the standard experimental protocols and predictive methodologies used in chemical safety assessment.

Physicochemical Properties

A summary of the known physicochemical properties of **Benzene, (hexyloxy)-** is presented in Table 1. These properties are crucial for determining its potential environmental fate, transport, and absorption characteristics.

Table 1: Physicochemical Properties of **Benzene, (hexyloxy)-**

Property	Value	Reference
CAS Number	1132-66-7	[2]
Molecular Formula	C ₁₂ H ₁₈ O	[2][3]
Molecular Weight	178.27 g/mol	[2][3]
Appearance	Colorless liquid	[1]
Odor	Pleasant floral odor	[1]
Melting Point	-19°C	[1][3]
Boiling Point	240°C (estimate)	[1][3]
Flash Point	92.4°C	[1][3]
Density	0.909 - 0.9174 g/cm ³	[1][3]
Vapor Pressure	0.0602 mmHg at 25°C	[1][3]
Solubility	Insoluble in water; soluble in most organic solvents	[1]
LogP (Octanol/Water Partition Coefficient)	3.64570	[3]

Toxicological Assessment: Standard Methodologies

The following sections detail the standard toxicological studies that would be performed to characterize the potential hazards of hexyloxybenzene. These are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

3.1.1. Acute Oral Toxicity

- Experimental Protocol (Based on OECD Guideline 423):
 - Test Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance based on its acute oral toxicity.[1][4][5]
 - Test Animals: Typically, young adult female rats are used.[5]
 - Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A group of three fasted animals is dosed with the test substance via oral gavage.[4][5] The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[1] Depending on the outcome, the test may be stopped, or another group of animals may be dosed at a higher or lower fixed dose level.[5]
 - Endpoints: Mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; somatomotor activity and behavior pattern), body weight changes, and gross necropsy findings.

Table 2: Hypothetical Data Summary for Acute Oral Toxicity (OECD 423)

Dose Level (mg/kg)	Number of Animals	Mortality	Clinical Signs
2000	3	0/3	No significant signs observed
5000 (Limit Test)	3	1/3	Lethargy, piloerection in all animals

Note: This table presents hypothetical data for illustrative purposes.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to induce an allergic response.

3.2.1. Acute Dermal Irritation/Corrosion

- Experimental Protocol (Based on OECD Guideline 404):

- Test Principle: The substance is applied in a single dose to the skin of an experimental animal to determine its potential to cause reversible (irritation) or irreversible (corrosion) skin damage.[6][7][8][9]
- Test Animals: Albino rabbits are the preferred species.[6][7]
- Procedure: A small area of the animal's fur is clipped. 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of the test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[6][10] The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and up to 14 days to assess reversibility.[6][10]
- Endpoints: Scoring of erythema and edema according to a standardized scale.

3.2.2. Acute Eye Irritation/Corrosion

- Experimental Protocol (Based on OECD Guideline 405):
 - Test Principle: The substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal to assess its potential to cause ocular irritation or corrosion.[3][11][12][13]
 - Test Animals: Albino rabbits are typically used.[3][13]
 - Procedure: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[3] The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[3][11][13] Observations may continue for up to 21 days to evaluate the reversibility of any effects.[11][13]
 - Endpoints: Scoring of corneal, iridial, and conjunctival effects according to a standardized scale.

3.2.3. Skin Sensitization

- Experimental Protocol (Based on OECD Guideline 406 - Guinea Pig Maximization Test):

- Test Principle: This method determines if a substance can induce a delayed-type hypersensitivity (allergic) reaction in the skin.[2][14][15][16]
- Test Animals: Young adult guinea pigs are used.[2][15]
- Procedure:
 - Induction Phase: The test animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application to the same site.[15][16]
 - Challenge Phase: After a 10-14 day rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically to an unexposed area of skin.[14][15]
- Endpoints: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.[2]

Table 3: Hypothetical Data Summary for Irritation and Sensitization

Test	Species	Result	Classification
Acute Dermal Irritation (OECD 404)	Rabbit	No significant erythema or edema	Not classified as a skin irritant
Acute Eye Irritation (OECD 405)	Rabbit	Mild, reversible conjunctival redness	Not classified as an eye irritant
Skin Sensitization (OECD 406)	Guinea Pig	No significant skin reactions upon challenge	Not classified as a skin sensitizer

Note: This table presents hypothetical data for illustrative purposes.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material (DNA) of cells, which may lead to mutations or cancer.

3.3.1. Bacterial Reverse Mutation Test (Ames Test)

- Experimental Protocol (Based on OECD Guideline 471):
 - Test Principle: This in vitro assay uses several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[17][18][19][20][21]
 - Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, which simulates mammalian metabolism).[17][18][20] The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group.[17][18]
 - Endpoints: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the spontaneous revertant count.[20]

3.3.2. In Vitro Mammalian Chromosomal Aberration Test

- Experimental Protocol (Based on OECD Guideline 473):
 - Test Principle: This assay assesses the potential of a substance to cause structural chromosomal damage in cultured mammalian cells.[22]
 - Procedure: Mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.[22] The cells are then treated with a substance that arrests them in metaphase. Chromosomes are prepared, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[23][24]

- Endpoints: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[22][23]

3.3.3. In Vitro Mammalian Cell Micronucleus Test

- Experimental Protocol (Based on OECD Guideline 487):
 - Test Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[25]
 - Procedure: Cultured mammalian cells are exposed to the test substance. To ensure that only cells that have undergone division are scored, cell division is often blocked using cytochalasin B, resulting in binucleated cells.[25] The cells are then harvested, stained, and the frequency of micronuclei in binucleated cells is determined.[26]
 - Endpoints: A significant, dose-related increase in the frequency of micronucleated cells.

Table 4: Hypothetical Data Summary for Genotoxicity

Assay	Test System	With S9 Mix	Without S9 Mix	Result
Ames Test (OECD 471)	S. typhimurium & E. coli	Negative	Negative	Non-mutagenic
Chromosomal Aberration (OECD 473)	CHO cells	Negative	Negative	Non-clastogenic
Micronucleus Test (OECD 487)	Human lymphocytes	Negative	Negative	Non- aneupgenic/clasto genic

Note: This table presents hypothetical data for illustrative purposes.

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the potential adverse health effects from prolonged exposure to a substance.

- Experimental Protocol (Based on OECD Guideline 408 - 90-Day Oral Study in Rodents):
 - Test Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 90 days.[27][28][29][30][31]
 - Test Animals: Rats are the preferred species. At least three dose groups and a control group are used, with 10 males and 10 females per group.[28]
 - Procedure: The substance is administered daily by gavage or in the diet/drinking water. [28] Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[27][28] At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically. [28]
 - Endpoints: Clinical signs of toxicity, body weight and food/water consumption changes, ophthalmoscopic examination, hematology, clinical biochemistry, urinalysis, organ weights, gross pathology, and histopathology. The No-Observed-Adverse-Effect Level (NOAEL) is determined.[30]

Table 5: Hypothetical Data Summary for Repeated Dose 90-Day Oral Toxicity (OECD 408)

Dose Level (mg/kg/day)	Species/Sex	Key Findings	NOAEL (mg/kg/day)
0 (Control)	Rat (M/F)	No treatment-related effects	-
50	Rat (M/F)	No treatment-related effects	50
200	Rat (M/F)	Increased liver weight in males, no histopathological correlates	
800	Rat (M/F)	Increased liver weight, centrilobular hypertrophy in the liver of both sexes	

Note: This table presents hypothetical data for illustrative purposes.

Predictive Toxicology

In the absence of experimental data, computational (in silico) methods can be used to predict the potential toxicity of a chemical based on its structure.

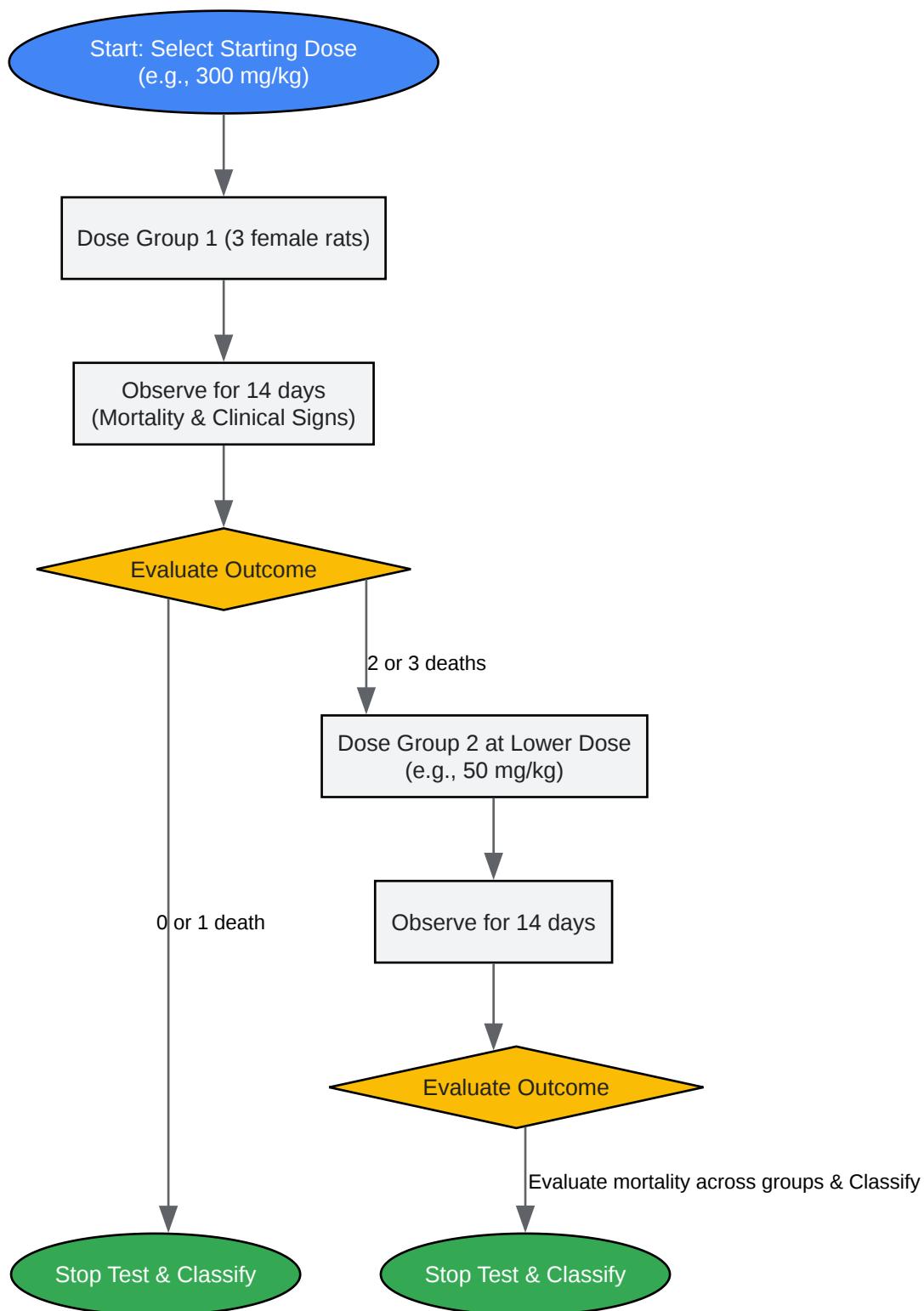
- Quantitative Structure-Activity Relationship (QSAR) Models: These are mathematical models that relate the chemical structure of a substance to its biological activity.[32][33][34][35] For hexyloxybenzene, QSAR models could be used to predict endpoints such as mutagenicity, carcinogenicity, skin sensitization, and aquatic toxicity.
- Expert Systems (e.g., DEREK Nexus): These are knowledge-based systems that contain information on structure-toxicity relationships derived from existing data.[36][37][38][39][40] DEREK Nexus can identify structural alerts within the hexyloxybenzene molecule that are associated with specific toxicities.[36][39]

It is important to note that predictions from these models are not a substitute for experimental testing but can be valuable for prioritizing chemicals for further investigation and for regulatory

purposes under certain frameworks.[\[41\]](#)

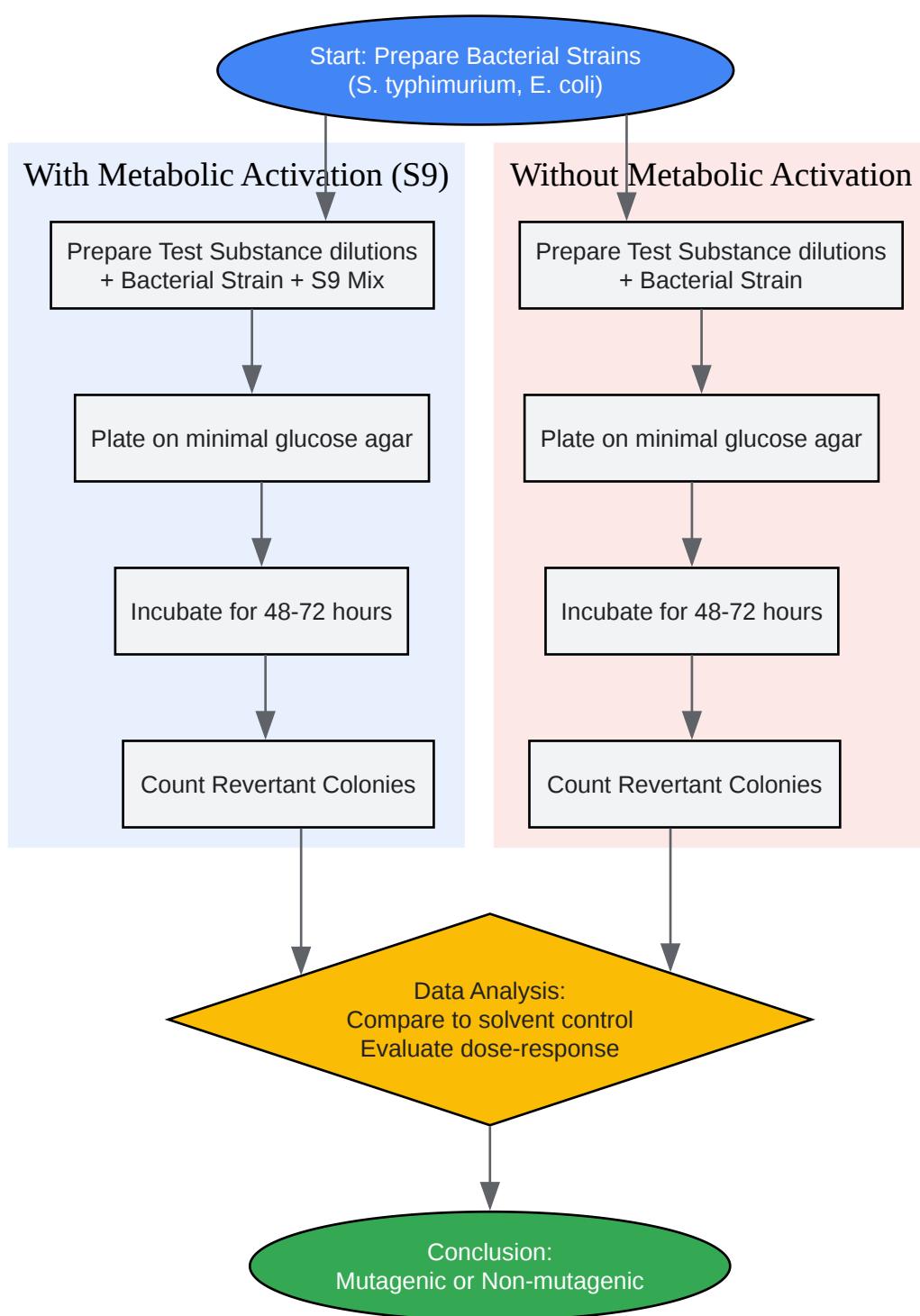
Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assays.



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Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Conclusion

Due to the limited availability of public data, a definitive toxicological profile of **Benzene, (hexyloxy)-** cannot be established at this time. This guide provides a comprehensive framework of the standard methodologies that would be employed to assess its potential toxicity. Based on these internationally accepted protocols, a full toxicological evaluation would include assessments of acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity. In the absence of such data, in silico predictive models can offer preliminary insights into the potential hazards of this compound. Further experimental testing is required to definitively characterize the toxicological profile of hexyloxybenzene.

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- To cite this document: BenchChem. [Toxicological Profile of Benzene, (hexyloxy)-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074731#toxicological-profile-of-benzene-hexyloxy]

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